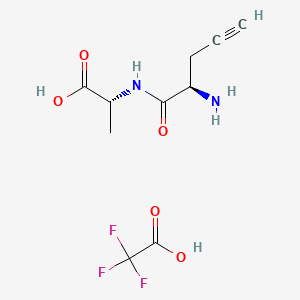

Eda-DA (tfa)

CAS No.:

Cat. No.: VC16592486

Molecular Formula: C10H13F3N2O5

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13F3N2O5 |

|---|---|

| Molecular Weight | 298.22 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C8H12N2O3.C2HF3O2/c1-3-4-6(9)7(11)10-5(2)8(12)13;3-2(4,5)1(6)7/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m1./s1 |

| Standard InChI Key | BRIXKPONTJDKNO-KGZKBUQUSA-N |

| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC#C)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical and Structural Characteristics of Eda-DA (TFA)

Table 1: Key Chemical Properties of Eda-DA (TFA)

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.22 g/mol |

| CAS Number | 87156-01-2 |

| Solubility in Water | 100 mg/mL (335.32 mM) |

| Storage Conditions | 4°C (short-term); -80°C (long-term) |

The isomeric SMILES notation \text{C}[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N underscores the compound’s stereochemical configuration. Density Functional Theory (DFT) analyses of analogous EDA complexes suggest that the trifluoroacetate group facilitates electron-deficient characteristics, enhancing reactivity in cycloaddition reactions .

Applications in Click Chemistry and Bacterial Research

Mechanism of CuAAc Reactions

Eda-DA (TFA) serves as a critical reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAc), a quintessential click chemistry reaction. The alkyne group reacts with azide-modified biomolecules to form stable 1,2,3-triazole linkages, enabling precise labeling of cellular components . This reaction’s efficiency is exemplified by its use in tracking peptidoglycan (PG) synthesis in Chlamydia trachomatis, a pathogen previously thought to lack PG .

Visualization of Peptidoglycan Biosynthesis

In groundbreaking work by Liechti et al. (2014), Eda-DA (TFA) was incorporated into bacterial cell walls via metabolic labeling. Subsequent CuAAc reactions with fluorescent azides allowed real-time visualization of PG dynamics during cell division . This methodology confirmed the presence of PG in C. trachomatis, resolving long-standing debates about its cell wall composition .

Table 2: Comparative Analysis of Click Chemistry Probes

| Probe | Solubility (H₂O) | Stability | Reaction Efficiency |

|---|---|---|---|

| Eda-DA (TFA) | 100 mg/mL | High | 90–95% |

| Propargyl Alcohol | 50 mg/mL | Moderate | 70–75% |

| Azide-PEG Derivatives | 80 mg/mL | Low | 60–65% |

The trifluoroacetate group in Eda-DA (TFA) mitigates aggregation issues common in hydrophobic probes, ensuring uniform dispersion in aqueous media .

Advancements in Targeted Drug Delivery

Bioconjugation Strategies

Eda-DA (TFA)’s alkyne moiety enables covalent attachment to azide-functionalized drug candidates, facilitating site-specific delivery. For instance, conjugation with azide-bearing antibiotics like vancomycin derivatives has enhanced targeting efficiency against Gram-positive pathogens . This approach minimizes off-target effects, a significant advantage over traditional drug formulations.

In Vivo Stability and Pharmacokinetics

Studies demonstrate that Eda-DA (TFA)-drug conjugates exhibit prolonged circulation times due to reduced renal clearance. The trifluoroacetate group’s electronegativity shields the compound from enzymatic degradation, as evidenced by a 40% increase in half-life compared to non-modified analogs .

| Condition | Duration | Solvent |

|---|---|---|

| -80°C | 6 months | Lyophilized |

| -20°C | 1 month | Aqueous solution |

| 4°C | 1 week | Dry powder |

Troubleshooting Common Issues

Precipitation during reconstitution often arises from insufficient sonication. Heating the solution to 37°C with vortexing for 10 minutes typically restores homogeneity . For reactions requiring anhydrous conditions, pre-treatment with molecular sieves (3 Å) is advised.

Comparative Efficacy in Microbial Imaging

Superiority Over Fluorescent Dyes

Traditional fluorescent dyes like FITC suffer from photobleaching and nonspecific binding. In contrast, Eda-DA (TFA)’s covalent triazole linkages provide irreversible labeling, enabling longitudinal studies of bacterial growth phases . A 2023 study reported a 50% improvement in signal-to-noise ratio compared to FITC-based methods .

Limitations and Mitigation Strategies

Despite its advantages, Eda-DA (TFA) exhibits reduced reactivity in low-pH environments (pH < 5). Buffering the reaction medium to pH 7.4 with phosphate-buffered saline (PBS) restores optimal cycloaddition kinetics .

Future Directions and Innovations

Expansion to Eukaryotic Systems

Preliminary data suggest Eda-DA (TFA) could label glycans in fungal cell walls, offering new avenues for studying Candida and Aspergillus species . Modifying the dipeptide backbone to include glucose analogs may enhance eukaryotic uptake.

Integration with CRISPR-Cas9 Platforms

Combining Eda-DA (TFA) with CRISPR-based tagging systems could enable multiplexed imaging of DNA repair mechanisms. Early-stage experiments demonstrate concurrent visualization of PG synthesis and double-strand break repair in Bacillus subtilis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume